molecular formula C14H14ClNO3S B2880302 4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone CAS No. 339111-98-7

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone

Cat. No. B2880302
CAS RN: 339111-98-7
M. Wt: 311.78
InChI Key: ZZQGBMFNNOXXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone, commonly referred to as CDMP, is an aromatic sulfone compound that has been used in a variety of scientific research applications. CDMP is a colorless solid with a molecular weight of 276.7 g/mol and a melting point of 118-120°C. CDMP is a synthetic compound that has been used in laboratory experiments since the early 2000s. CDMP has been studied for its potential as a drug target, as a potent inhibitor of enzymes, and as a potential therapeutic agent.

Scientific Research Applications

Chemiluminescence Applications

Research has shown the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting their thermal stability and base-induced chemiluminescence properties. This indicates potential applications in chemiluminescence-based sensors or imaging technologies (Watanabe et al., 2010).

Generation and Trapping of Reactive Intermediates

Studies on the generation and trapping of 5,6-dimethylenepyrimidin-4-ones in Diels-Alder and Michael additions reveal the reactivity of pyrimidone fused sulfones, suggesting their utility in synthetic chemistry for constructing complex molecular architectures (Tomé et al., 1996).

Hydrogen Bonding Studies

Investigations into the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have elucidated hydrogen-bonded motifs and the mimicry of carboxylate anions by sulfonate groups. This research contributes to our understanding of molecular interactions and crystal engineering (Balasubramani et al., 2007).

Environmental Applications

The fabrication of tertiary amine-functionalized adsorption resins for the removal of benzophenone-4 from water demonstrates an environmentally friendly approach to water purification, addressing the removal of harmful UV filters from aquatic environments (Zhou et al., 2018).

Safety and Hazards

The safety data sheet for “4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone” suggests that it is not intended for human or veterinary use. Any clothing contaminated by the product should be immediately removed .

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-9-8-10(2)16-14(19-3)13(9)20(17,18)12-6-4-11(15)5-7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQGBMFNNOXXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326381
Record name 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666132
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chlorophenyl 2-methoxy-4,6-dimethyl-3-pyridinyl sulfone

CAS RN

339111-98-7
Record name 3-(4-chlorophenyl)sulfonyl-2-methoxy-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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